Ethyl 2,2-difluoro-2-(p-tolyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(p-tolyl)acetate is an organic compound with the molecular formula C11H12F2O2. It is characterized by the presence of a difluoromethyl group attached to a p-tolyl group and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-2-(p-tolyl)acetate can be synthesized through several methods. One common approach involves the reaction of p-tolylacetic acid with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(p-tolyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of new fluorinated compounds.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(p-tolyl)acetate finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(p-tolyl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. The precise pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(p-tolyl)acetate can be compared with other similar compounds such as:
Ethyl 2,2-difluoroacetate: Lacks the p-tolyl group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.
2,2-Difluoro-2-(p-tolyl)acetic acid:
This compound stands out due to its unique combination of a difluoromethyl group and an ethyl ester, providing distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLSHALHZBESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565012 | |
Record name | Ethyl difluoro(4-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131323-06-3 | |
Record name | Ethyl difluoro(4-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.